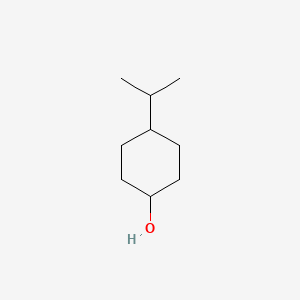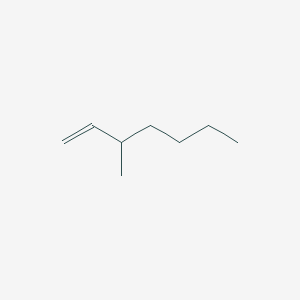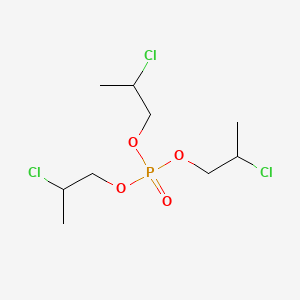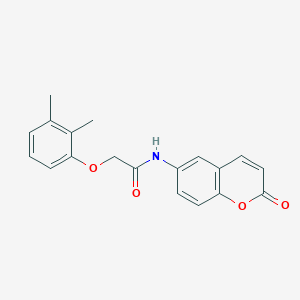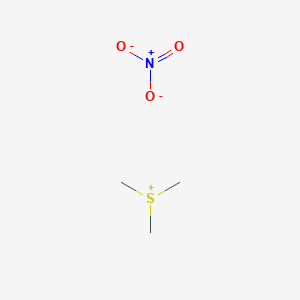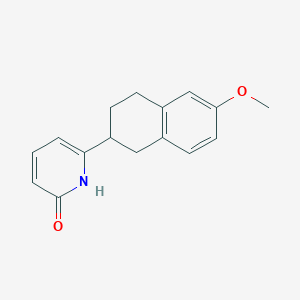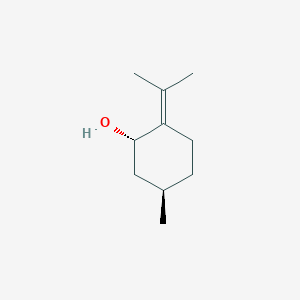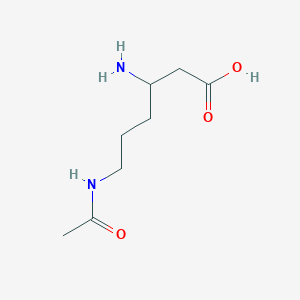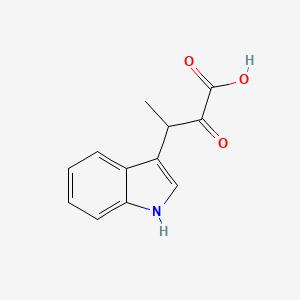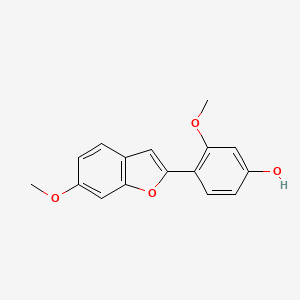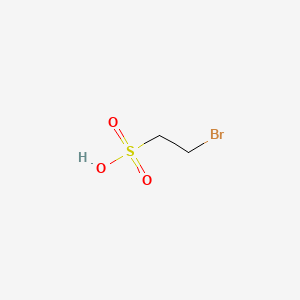
2-Bromoethanesulfonic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives and related compounds provides insights into the methodologies that could be applied to 2-Bromoethanesulfonic acid. For instance, the immobilization of 2-aminoethanesulfonic acid on functionalized nanoparticles indicates a novel approach for rapid synthesis of complex molecules, suggesting potential pathways for synthesizing this compound and its derivatives with high efficiency and specificity (Ghasemzadeh & Akhlaghinia, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as bromoethyl sulfonium salts, has been analyzed to determine charge density and electron distribution. This analysis helps in understanding the reactivity and stability of the sulfonium group, which is crucial for predicting the behavior of this compound in various chemical reactions (Ahmed et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound and its analogs has been extensively studied. For instance, bromoethylsulfonium salts have shown effectiveness as annulation agents for synthesizing 1,4-heterocyclic compounds, including morpholines and benzoxazepines. This demonstrates the compound's potential in facilitating complex chemical reactions (Yar, McGarrigle, & Aggarwal, 2009).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, phase behavior, and stability under various conditions, are critical for its application in synthesis and industrial processes. While specific studies on this compound are limited, the analysis of related sulfonic acid compounds provides valuable insights into these aspects.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, reactivity towards nucleophiles and electrophiles, and its role as a catalyst or inhibitor in various chemical reactions, are pivotal for its utility in synthetic chemistry and biological applications. For example, its analog, 2-bromoethanesulfonate, has been studied for its inhibitory effects on methanogenesis, indicating the compound's potential in microbial and environmental applications (Zinder, Anguish, & Cardwell, 1984).
Aplicaciones Científicas De Investigación
Inhibitor of Methanogenesis : 2-Bromoethanesulfonic acid acts as an inhibitor of methanogenesis, affecting microbial communities and processes in environmental systems. For example, Loffler, Ritalahti, and Tiedje (1997) found that it inhibited the reductive dechlorination of chloroethenes in the absence of methanogenic archaea (Loffler, Ritalahti, & Tiedje, 1997).
Degradation in Bioelectrochemical Systems : Rago et al. (2015) observed that this compound degraded in microbial fuel cells, suggesting that its degradation is possible under specific aerobic conditions (Rago, Guerrero, Baeza, & Guisasola, 2015).
Impact on Anaerobic Digestion : Zinder, Anguish, and Cardwell (1984) studied the effects of this compound on metabolism in sludge from a thermophilic anaerobic digestor. They noted that it inhibited methanogenesis from 14CH3COO− and affected acetate accumulation (Zinder, Anguish, & Cardwell, 1984).
Enhancement of Sulfate-reducing Bacterial Population : Hu et al. (2012) found that this compound could enhance the sulfate-reducing bacterial population and dechlorination rate of dichlorodiphenyltrichloroethane (DDT) in anaerobic soil slurry reactors (Hu et al., 2012).
Studying Metabolic Pathways : Colberg and Young (1985) utilized this compound to study anaerobic enrichment cultures acclimated to use a lignin-derived substrate, observing its effect on methane formation and accumulation of metabolic intermediates (Colberg & Young, 1985).
Reversal of Inhibition in Methanosarcina sp. : Smith (1983) explored how the inhibition of methanogenesis by this compound in Methanosarcina sp. could be reversed by coenzyme M (Smith, 1983).
Effects on Bacteria in Dechlorinating Cultures : Chiu and Lee (2001) studied the long-term exposure of this compound on a bacterial community involved in trichloroethene dechlorination, noting alterations in bacterial community structure and dechlorination processes (Chiu & Lee, 2001).
Mecanismo De Acción
Target of Action
The primary target of 2-Bromoethanesulfonic acid (BES) is the methanogenesis process in anaerobic digestion . Methanogenesis is a biochemical reaction carried out by methanogens, a group of microorganisms that produce methane as a metabolic byproduct . BES is used to investigate competing reactions like homoacetogenesis in mixed cultures .
Mode of Action
BES acts as an inhibitor of methanogenesis . It interferes with the normal functioning of methanogens, leading to a decrease in methane production . BES has been shown to suppress the electron transport via improper electron carriers and reduce the electron amount as indicated by the decreased level of enzymes and genes involved such as coenzyme F, CO dehydrogenase and NADH:ubiquinone reductase .
Biochemical Pathways
BES affects the hydrogenotrophic metabolism in a biomethanation process . When BES is present, there is an accumulation of formate, an important intermediate of hydrogenotrophic metabolism . This indicates that BES inhibits the conversion of formate to methane, thus affecting the methanogenesis pathway .
Pharmacokinetics
Given its solubility in water , it can be inferred that BES could be readily absorbed and distributed in aqueous environments.
Result of Action
The presence of BES leads to a significant reduction in methane production . It also leads to an accumulation of formate, indicating that formate is an important intermediate of hydrogenotrophic metabolism accumulating upon methanogenesis inhibition .
Action Environment
The action of BES is influenced by the environmental conditions of the anaerobic digestion process. The efficacy of BES as a methanogenesis inhibitor can be affected by factors such as the concentration of BES, the presence of other microorganisms, and the physical and chemical conditions of the environment .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromoethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFSYHWITGFERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4263-52-9 (hydrochloride salt) | |
| Record name | 2-Bromoethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30181477 | |
| Record name | 2-Bromoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26978-65-4 | |
| Record name | Bromoethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26978-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7W8SD7W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






